5-{[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
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Description
5-{[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a useful research compound. Its molecular formula is C18H13BrN2O4S and its molecular weight is 433.28. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as imidazo[2,1-b]thiazoles, have been found to inhibitTrypanosoma brucei 427 and factor IXa . These targets play crucial roles in parasitic infections and blood coagulation, respectively .
Mode of Action
It’s known that similar compounds interact with their targets, leading to inhibition of the target’s function . For instance, imidazo[2,1-b]thiazoles inhibit Trypanosoma brucei 427, a parasite responsible for African sleeping sickness .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that the compound may affect pathways related toparasitic infections and blood coagulation .
Pharmacokinetics
Similar compounds, such as imidazo[2,1-b]thiazoles, have been found to have good metabolic stability and excellent cell permeability , which are crucial for bioavailability.
Result of Action
Similar compounds have been found to exhibitantimycobacterial and antitubercular activities, suggesting that this compound may have similar effects.
Action Environment
It’s known that factors such as ph, temperature, and presence of other compounds can influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[2,1-b]thiazoles interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the compound .
Cellular Effects
Related imidazo[2,1-b]thiazoles have shown potential as anticancer agents, indicating that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been synthesized and evaluated for in vitro antitubercular activity .
Metabolic Pathways
Related compounds have been studied for their antimycobacterial properties, suggesting potential interactions with enzymes or cofactors .
Transport and Distribution
Related compounds have been studied for their selective inhibition of Mycobacterium tuberculosis, suggesting potential interactions with transporters or binding proteins .
Subcellular Localization
Related compounds have been studied for their antimycobacterial properties, suggesting potential effects on activity or function in specific compartments or organelles .
Properties
IUPAC Name |
5-[[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O4S/c1-18(2)24-15(22)12(16(23)25-18)9-13-14(10-3-5-11(19)6-4-10)20-17-21(13)7-8-26-17/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDDAGKVRSHDSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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